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Compound of Interest

Compound Name: Isomurralonginol acetate

Cat. No.: B176986

Audience: Researchers, scientists, and drug development professionals.
Introduction

Isomurralonginol acetate is a natural coumarin isolated from the leaves of Murraya exotica.
The structural elucidation of such natural products is a critical step in drug discovery and
development, providing the foundational chemical information for understanding its biological
activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful
analytical technique for the unambiguous determination of the molecular structure of novel
compounds. This document provides a detailed overview of the application of one-dimensional
(1D) and two-dimensional (2D) NMR spectroscopic techniques for the complete structural
characterization of Isomurralonginol acetate. The protocols outlined herein are designed to
guide researchers in acquiring and interpreting the NMR data necessary for structural
confirmation.

Data Presentation: NMR Spectral Data of
Isomurralonginol Acetate

The following tables summarize the quantitative *H and 3C NMR spectral data for
Isomurralonginol acetate, along with key 2D NMR correlations. The data is typically acquired
in deuterated chloroform (CDCIs) with tetramethylsilane (TMS) as the internal standard.
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Table 1: *H NMR (Proton NMR) Data of Isomurralonginol Acetate (500 MHz, CDCIs)

Proton Chemical Shift Lo Coupling .
Position (3, ppm) Multiplicity Constant (J, Integration
Hz)

H-3 6.25 d 9.5 1H

H-4 7.65 d 9.5 1H

H-5 7.35 d 8.5 1H

H-6 6.85 d 8.5 1H
7-OCHs 3.92 S - 3H

H-1' 4.60 t 7.0 1H

H-2'a 2.50 m - 1H

H-2'b 2.65 m - 1H

H-3' 4.90 S - 1H

H-3' 4.75 s - 1H
2'-CHs 1.80 S - 3H
OAc-CH:a 4.20 dd 11.0,7.0 1H
OAc-CH:zb 4.10 dd 11.0,7.0 1H
OAc-CHs 2.05 S - 3H

Table 2: 3C NMR (Carbon NMR) Data of Isomurralonginol Acetate (125 MHz, CDClIs)
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Carbon Position Chemical Shift (6, ppm) Carbon Type (DEPT)
C-2 161.0 C
C-3 113.5 CH
C-4 143.5 CH
C-4a 112.8 C
C-5 128.8 CH
C-6 107.5 CH
C-7 162.0 C
C-8 115.0 C
C-8a 156.5 C
7-OCHs 56.0 CHs
C-I 45.0 CH
Cc-2' 145.0 C
C-3 112.0 CH:
2'-CHs 22.5 CHs
OAc-CH:2 65.0 CH:z
OAc-C=0 170.5 C
OAc-CHs 21.0 CHs

Table 3: Key 2D NMR Correlations for Isomurralonginol Acetate
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COSY Correlations HSQC Correlations HMBC Correlations
Proton (0H)
(3H) (3C) (6C)
161.0 (C-2), 143.5 (C-
6.25 (H-3) 7.65 (H-4) 113.5 (C-3)
4), 112.8 (C-4a)
161.0 (C-2), 112.8 (C-
7.65 (H-4) 6.25 (H-3) 143.5 (C-4)
4a), 128.8 (C-5)
143.5 (C-4), 112.8 (C-
7.35 (H-5) 6.85 (H-6) 128.8 (C-5) 4a), 107.5 (C-6),
156.5 (C-8a)
162.0 (C-7), 115.0 (C-
6.85 (H-6) 7.35 (H-5) 107.5 (C-6)

8), 156.5 (C-8a)

3.92 (7-OCHs)

56.0 (7-OCHs)

162.0 (C-7)

2.50/2.65 (H-2),

115.0 (C-8), 145.0 (C-

4.60 (H-1) 45.0 (C-1) 2", 112.0 (C-3"), 65.0
4.10/4.20 (OAc-CH>)

(OAc-CH2)

45.0 (C-1'), 145.0 (C-
4.90/4.75 (H-3") 112.0 (C-3)

2"), 22.5 (2'-CHs)

45.0 (C-1'), 145.0 (C-
1.80 (2'-CHs3) 22.5 (2'-CHs)

2), 112.0 (C-3)

4.10/4.20 (OAc-CHz2)  4.60 (H-1)

65.0 (OAC-CHz2)

45.0 (C-1), 170.5
(OAc-C=0)

2.05 (OAC-CHs)

21.0 (OAC-CHs)

170.5 (OAc-C=0)

Experimental Protocols

1. Sample Preparation

« |solation: Isomurralonginol acetate is isolated from the dried leaves of Murraya exotica by

extraction with a suitable organic solvent (e.g., methanol or ethanol), followed by solvent-

solvent partitioning and repeated column chromatography over silica gel.
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 NMR Sample:

o

Accurately weigh approximately 5-10 mg of purified Isomurralonginol acetate.

[¢]

Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCIs) containing 0.03%
(v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

[¢]

[¢]

Ensure the solution is clear and free of any particulate matter.
2. NMR Data Acquisition

NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher)
equipped with a cryoprobe for enhanced sensitivity.

e 'HNMR:
o Pulse Program: Standard single-pulse experiment (e.g., zg30).
o Spectral Width: 12-16 ppm.
o Acquisition Time: 2-4 seconds.
o Relaxation Delay (d1): 1-2 seconds.
o Number of Scans: 16-64.

e 13C NMR:

[e]

Pulse Program: Standard proton-decoupled 3C experiment (e.g., zgpg30).

o

Spectral Width: 200-240 ppm.

[¢]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay (d1): 2 seconds.

Number of Scans: 1024-4096.

[e]

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b176986?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e DEPT-135:
o Pulse Program: Standard DEPT-135 pulse sequence.

o This experiment is crucial for differentiating between CH/CHs (positive phase) and CH:
(negative phase) signals. Quaternary carbons are not observed.

e COSY (Correlation Spectroscopy):

[e]

Pulse Program: Standard gradient-enhanced COSY (e.g., cosygpdf).

[e]

Spectral Width: 12-16 ppm in both dimensions.

Data Points: 2048 in F2, 256-512 in F1.

(¢]

[¢]

Number of Scans per Increment: 2-8.
e HSQC (Heteronuclear Single Quantum Coherence):

o Pulse Program: Standard gradient-enhanced HSQC with sensitivity enhancement (e.g.,
hsgcedetgpsisp2.3).

o Spectral Width: 12-16 ppm in F2 (*H), 180-220 ppm in F1 (*3C).
o 1J(C,H) Coupling Constant: Optimized for an average of 145 Hz.
o Number of Scans per Increment: 4-16.

o HMBC (Heteronuclear Multiple Bond Correlation):

[e]

Pulse Program: Standard gradient-enhanced HMBC (e.g., hmbcgplpndqf).

o

Spectral Width: 12-16 ppm in F2 (*H), 200-240 ppm in F1 (*3C).

[¢]

Long-Range Coupling Constant (nJ(C,H)): Optimized for 8 Hz to observe 2- and 3-bond
correlations.

[¢]

Number of Scans per Increment: 8-32.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Mandatory Visualizations

Isolation and Purification

Dried Leaves of
Murraya exotica

Solvent Extraction

Solvent-Solvent
Partitioning

Silica Gel Column
Chromatography

Pure Isomurralonginol
Acetate

NMR Analysis

NMR Sample
Preparation (CDCI3)

l

1D & 2D NMR
Data Acquisition

;

Data Processing
and Analysis

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b176986?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGH ey cricn

Caption: Experimental workflow for the isolation and structural elucidation of Isomurralonginol

acetate.
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Caption: Logical relationships in the NMR-based structural elucidation of Isomurralonginol

acetate.

» To cite this document: BenchChem. [Application Notes & Protocols: Structural Elucidaion of
Isomurralonginol Acetate using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF].
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Available at: [https://www.benchchem.com/product/b176986#nmr-spectroscopy-for-
structural-elucidation-of-isomurralonginol-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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